5-(2-chlorophenyl)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]furan-2-carboxamide
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Overview
Description
5-(2-CHLOROPHENYL)-N-[(4-{3-METHYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}PHENYL)METHYL]FURAN-2-CARBOXAMIDE is a complex organic compound that belongs to the class of triazolothiadiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties. The unique structure of this compound, which includes a furan ring, a chlorophenyl group, and a triazolothiadiazole moiety, contributes to its wide range of applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-CHLOROPHENYL)-N-[(4-{3-METHYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}PHENYL)METHYL]FURAN-2-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the triazolothiadiazole ring, followed by the introduction of the chlorophenyl and furan groups. The reaction conditions often involve the use of strong acids or bases, high temperatures, and prolonged reaction times to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as chromatography and crystallization, can also enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(2-CHLOROPHENYL)-N-[(4-{3-METHYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}PHENYL)METHYL]FURAN-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
Scientific Research Applications
5-(2-CHLOROPHENYL)-N-[(4-{3-METHYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}PHENYL)METHYL]FURAN-2-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Studied for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-(2-CHLOROPHENYL)-N-[(4-{3-METHYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}PHENYL)METHYL]FURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The triazolothiadiazole moiety is known to intercalate with DNA, disrupting its function and leading to cell death. This property is particularly useful in the development of anticancer agents.
Comparison with Similar Compounds
Similar Compounds
- **ETHYL 4- (4-CHLOROPHENYL)-5-METHYL-2- { [ ( [1,2,4]TRIAZOLO [3,4-B] [1,3]BENZOTHIAZOL-3-YLSULFANYL)ACETYL]AMINO}-3-THIOPHENECARBOXYLATE
- **4-[3-(2-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl methyl ether
Uniqueness
The uniqueness of 5-(2-CHLOROPHENYL)-N-[(4-{3-METHYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}PHENYL)METHYL]FURAN-2-CARBOXAMIDE lies in its specific combination of functional groups, which confer a unique set of chemical and biological properties. Its ability to intercalate with DNA and disrupt cellular processes makes it a valuable compound in the field of medicinal chemistry.
Properties
Molecular Formula |
C22H16ClN5O2S |
---|---|
Molecular Weight |
449.9 g/mol |
IUPAC Name |
5-(2-chlorophenyl)-N-[[4-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]methyl]furan-2-carboxamide |
InChI |
InChI=1S/C22H16ClN5O2S/c1-13-25-26-22-28(13)27-21(31-22)15-8-6-14(7-9-15)12-24-20(29)19-11-10-18(30-19)16-4-2-3-5-17(16)23/h2-11H,12H2,1H3,(H,24,29) |
InChI Key |
WIPDTJNPORYCNL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)CNC(=O)C4=CC=C(O4)C5=CC=CC=C5Cl |
Origin of Product |
United States |
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